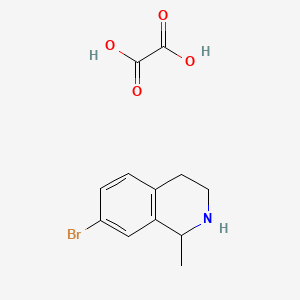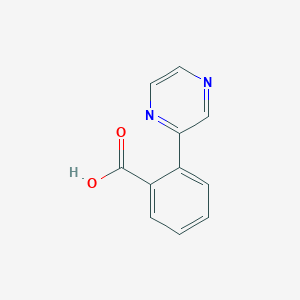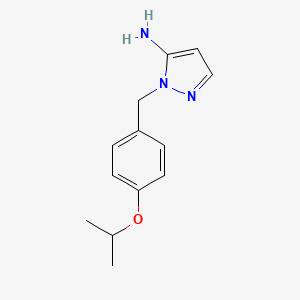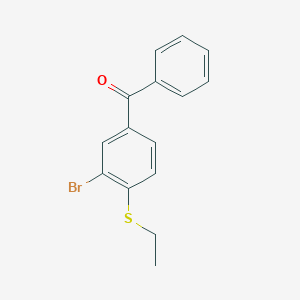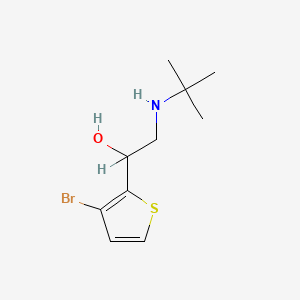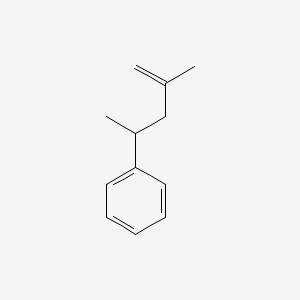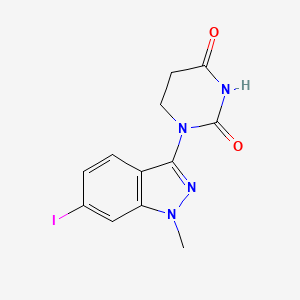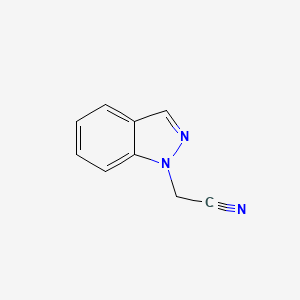
2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7BrClFO It is a halogenated phenyl ethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol typically involves the halogenation of a phenyl ethanol precursor. One common method is the bromination of 4-chloro-2-fluorophenyl ethanol using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) under elevated temperatures.
Major Products Formed
Oxidation: 2-(4-Bromo-2-chloro-6-fluorophenyl)ethanone.
Reduction: 2-(4-Bromo-2-chloro-6-fluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with halogenated aromatic structures.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects on biological pathways . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-ol
- 2-(4-Chlorophenyl)ethan-1-ol
- 2-(4-Bromophenyl)ethan-1-ol
- 2-(4-Iodophenyl)ethan-1-ol
Uniqueness
2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring. This specific halogenation pattern can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C8H7BrClFO |
|---|---|
Molekulargewicht |
253.49 g/mol |
IUPAC-Name |
2-(4-bromo-2-chloro-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2 |
InChI-Schlüssel |
HAMPYTSQVYBLKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CCO)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
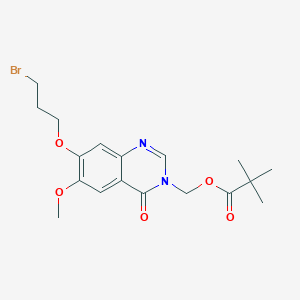
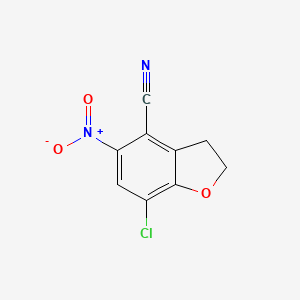
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)

